Cas no 2293-60-9 (ethyl 3-hydroxy-3-phenylbutanoate)

Ethyl 3-hydroxy-3-phenylbutanoate is a versatile ester compound with a molecular formula of C₁₂H₁₆O₃. It features a hydroxyl group and a phenyl substituent on the β-carbon of the butanoate backbone, contributing to its reactivity and utility in organic synthesis. This compound is commonly employed as an intermediate in pharmaceuticals, fragrances, and fine chemicals due to its bifunctional structure, enabling further derivatization. Its balanced polarity and stability make it suitable for reactions such as esterifications, reductions, and condensations. The presence of both hydroxyl and ester functionalities allows for selective modifications, enhancing its applicability in asymmetric synthesis and chiral building block preparations.
ethyl 3-hydroxy-3-phenylbutanoate structure
2293-60-9 structure
Product Name:ethyl 3-hydroxy-3-phenylbutanoate
CAS No:2293-60-9
MF:C12H16O3
MW:208.253643989563
CID:283432
PubChem ID:220801
Update Time:2025-05-19

ethyl 3-hydroxy-3-phenylbutanoate Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, b-hydroxy-b-methyl-, ethyl ester
    • ethyl 3-hydroxy-3-phenylbutanoate
    • 3-Hydroxy-3-phenyl-buttersaeure-aethylester
    • 3-hydroxy-3-phenyl-butyric acid ethyl ester
    • AC1L59CG
    • AC1Q650Y
    • Ambcb5190804
    • CBDivE_016106
    • CTK4F0501
    • ethyl 3-hydroxy-3-phenylbutyrate
    • ethyl 3-hydroxy-3-phenyl-butyrate
    • Ethyl 3-phenyl-3-hydroxybutanoate
    • NSC4107
    • SureCN313012
    • Inchi: 1S/C12H16O3/c1-3-15-11(13)9-12(2,14)10-7-5-4-6-8-10/h4-8,14H,3,9H2,1-2H3
    • InChI Key: RBHSZNSXPDPHSH-UHFFFAOYSA-N
    • SMILES: OC(C)(C1C=CC=CC=1)CC(=O)OCC

Computed Properties

  • Exact Mass: 208.10998

Experimental Properties

  • PSA: 46.53
  • LogP: 1.84730

ethyl 3-hydroxy-3-phenylbutanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E762205-10mg
ethyl 3-hydroxy-3-phenylbutanoate
2293-60-9
10mg
$ 50.00 2022-06-05
TRC
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$ 185.00 2022-06-05
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$ 275.00 2022-06-05
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Enamine
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Enamine
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Additional information on ethyl 3-hydroxy-3-phenylbutanoate

Recent Advances in the Study of Ethyl 3-Hydroxy-3-Phenylbutanoate (CAS 2293-60-9): Synthesis, Applications, and Biological Activities

Ethyl 3-hydroxy-3-phenylbutanoate (CAS 2293-60-9) is a chiral ester compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential biological activities. Recent studies have focused on optimizing its synthesis, exploring its role in drug development, and investigating its pharmacological properties. This research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.

One of the key advancements in the synthesis of ethyl 3-hydroxy-3-phenylbutanoate involves the use of biocatalytic methods. Researchers have employed engineered enzymes, such as ketoreductases, to achieve highly enantioselective reductions of ethyl 3-oxo-3-phenylbutanoate, yielding the desired (R)- or (S)-enantiomers with excellent optical purity. These biocatalytic processes offer significant advantages over traditional chemical synthesis, including milder reaction conditions, reduced environmental impact, and higher stereoselectivity. Recent publications in journals like Advanced Synthesis & Catalysis highlight the scalability of these methods for industrial applications.

In pharmaceutical research, ethyl 3-hydroxy-3-phenylbutanoate serves as a crucial building block for the synthesis of various bioactive molecules. A 2023 study published in Bioorganic & Medicinal Chemistry Letters demonstrated its utility in the preparation of novel β-amino alcohol derivatives, which exhibit promising activity as adrenergic receptor modulators. These derivatives are being investigated for their potential in treating cardiovascular diseases and neurological disorders. The compound's chiral center plays a pivotal role in determining the pharmacological efficacy of these derivatives, underscoring the importance of stereoselective synthesis.

Beyond its synthetic applications, ethyl 3-hydroxy-3-phenylbutanoate has also been studied for its direct biological effects. Preliminary in vitro studies suggest that the compound may possess anti-inflammatory and antioxidant properties. Research conducted at several academic institutions has shown that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines, potentially making it a candidate for further development as an anti-inflammatory agent. However, these findings are still in the early stages, and more extensive in vivo studies are needed to validate these effects.

The compound's safety profile and pharmacokinetic properties have also been subjects of recent investigation. Toxicological studies indicate that ethyl 3-hydroxy-3-phenylbutanoate exhibits low acute toxicity in rodent models, with favorable absorption and distribution characteristics. These properties make it a viable candidate for further drug development efforts. Additionally, its metabolic pathways have been elucidated, revealing that it undergoes rapid hydrolysis to 3-hydroxy-3-phenylbutanoic acid, which is then further metabolized via β-oxidation.

Looking ahead, researchers are exploring the potential of ethyl 3-hydroxy-3-phenylbutanoate in novel drug delivery systems. Its lipophilic nature and relatively small molecular size make it suitable for incorporation into nanoparticle formulations, which could enhance its bioavailability and target specificity. Several patent applications filed in 2023 describe its use in combination with other therapeutic agents for synergistic effects, particularly in oncology and infectious disease applications.

In conclusion, ethyl 3-hydroxy-3-phenylbutanoate (CAS 2293-60-9) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Recent advances in its synthesis, coupled with emerging findings about its biological activities and therapeutic potential, position it as a valuable molecule for future drug discovery efforts. As research progresses, we anticipate seeing more applications of this compound in both academic and industrial settings, potentially leading to new therapeutic agents and innovative synthetic methodologies.

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